3,6-Dibromophenanthrene
Overview
Description
3,6-Dibromophenanthrene is a chemical compound with the molecular formula C14H8Br2 . It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .
Molecular Structure Analysis
The phenanthrene ring in 3,6-Dibromophenanthrene is approximately planar . The two bromo atoms are displaced slightly from the phenanthrene plane .Physical And Chemical Properties Analysis
3,6-Dibromophenanthrene has a density of 1.8±0.1 g/cm3, a boiling point of 438.8±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.9±3.0 kJ/mol, and it has a flash point of 256.2±20.5 °C . The index of refraction is 1.749, and it has a molar refractivity of 77.3±0.3 cm3 .Scientific Research Applications
Hydrogen Separation
- Scientific Field : Materials Science
- Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of a solution-processable conjugated microporous thermoset for selective hydrogen separation . This polymer combines the processability of plastics with the extreme rigidity of cross-linked organic networks, making it highly attractive for molecular sieving applications .
- Methods of Application : The thermoset is prepared by a simple heating process and has permanent pores of 0.4 nm . It is employed as a two-dimensional molecular sieving membrane for hydrogen separation .
- Results : The membrane exhibits ultra-high permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . This combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .
Fluorescence Studies
- Scientific Field : Chemistry
- Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of [n]Cyclo-3,6-phenanthrenylenes . These compounds are highly fluorescent in solution, with quantum yields up to 85% .
- Methods of Application : The [n]Cyclo-3,6-phenanthrenylenes are obtained from one-pot macrocyclization of dibromophenanthrene . Their crystal structures with diverse molecular shapes were revealed by X-ray crystallography .
- Results : The compounds, except the four-panel congener, were highly fluorescent in solution . The least fluorescent four-panel congener showed the smallest change in its absorption spectrum from that of monomeric phenanthrene, providing an interesting structure-activity relationship for fluorescent macrocycles .
Synthesis of Conjugated Microporous Thermoset
- Scientific Field : Materials Science
- Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of a solution-processable conjugated microporous thermoset for selective hydrogen separation . This polymer combines the processability of plastics with the extreme rigidity of cross-linked organic networks, making it highly attractive for molecular sieving applications .
- Methods of Application : The thermoset is prepared by a simple heating process and has permanent pores of 0.4 nm . It is employed as a two-dimensional molecular sieving membrane for hydrogen separation .
- Results : The membrane exhibits ultra-high permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . This combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .
Anticancer Activities
- Scientific Field : Nanomedicine
- Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of self-assembled molecular bowls containing a phenanthrene-based donor and Ru(II) acceptors . These compounds have shown promising anticancer activities .
- Methods of Application : The molecular bowls are obtained from the coordination-driven self-assembly of 3,6-dibromophenanthrene . Their anticancer activities were determined by various assays .
- Results : The molecular bowls showed significant cytotoxicity in AGS human gastric carcinoma cells . In addition, autophagic activity and the ratio of apoptotic cell death increased in AGS cells by treatment with these compounds .
Crystallography
- Scientific Field : Crystallography
- Application Summary : 3,6-Dibromophenanthrene is used in the study of crystal structures . The phenanthrene ring in the compound is approximately planar, and the two bromo atoms are displaced slightly from the phenanthrene plane .
- Methods of Application : The crystal structures are studied using X-ray crystallography . In the crystal, the molecules adopt a herringbone-like arrangement and form face-to-face slipped π-π stacking interactions along the b axis .
- Results : The interplanar distance is 3.544 (3) Å and slippage of 1.81 Å . The crystal studied was a racemic twin with a minor twin fraction of 0.390 (10) .
Fluorescent Macrocycle Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of [n]Cyclo-3,6-phenanthrenylenes . These compounds are highly fluorescent in solution, with quantum yields up to 85% .
- Methods of Application : The [n]Cyclo-3,6-phenanthrenylenes are obtained from one-pot macrocyclization of dibromophenanthrene . Their crystal structures with diverse molecular shapes were revealed by X-ray crystallography .
- Results : The compounds, except the four-panel congener, were highly fluorescent in solution . The least fluorescent four-panel congener showed the smallest change in its absorption spectrum from that of monomeric phenanthrene, providing an interesting structure-activity relationship for fluorescent macrocycles .
Safety And Hazards
properties
IUPAC Name |
3,6-dibromophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPMJIMUYNZFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448591 | |
Record name | 3,6-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromophenanthrene | |
CAS RN |
174735-02-5 | |
Record name | 3,6-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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